molecular formula C19H18O4 B12404525 Tanshinone IIA anhydride

Tanshinone IIA anhydride

Cat. No.: B12404525
M. Wt: 310.3 g/mol
InChI Key: AZZOSPOHDDQAFO-UHFFFAOYSA-N
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Description

Tanshinone IIA anhydride is a potent, irreversible inhibitor of human carboxylesterase, exhibiting significant pharmacological activities. It is a derivative of Tanshinone IIA, a bioactive molecule found in the roots of the Traditional Chinese Medicine herb Salvia miltiorrhiza. This compound has been extensively studied for its therapeutic potential, particularly in the treatment of cardiovascular diseases and cancer .

Preparation Methods

Chemical Reactions Analysis

Chemical Reactions of Tanshinone IIA Anhydride

This compound can participate in various chemical reactions due to its reactive functional groups. These reactions often require specific catalysts or reagents to proceed efficiently. For example, sulfuric acid is commonly used in dehydration reactions to help form anhydrides from their corresponding acids.

One method used to generate anhydrides from tanshinones is a modified Baeyer-Villiger oxidation reaction . This involves direct oxidation of the natural products using m-chloroperoxybenzoic acid (mCPBA), followed by chromatography, which results in acceptable yields .

Modification methods of tanshinone I, which can be relevant to this compound due to structural similarities, include :

  • Reduction of the o-quinone structure

  • Acylation of the phenolic hydroxyl group

  • Using amine compounds to react with 11 and 12 o-dicarbonyl groups to generate imidazole, oxazole, and pyrazine

  • Oxidation of the o-quinone structure to form acid anhydride

Inhibition of Human Carboxylesterases

Research has demonstrated that this compound is a potent, irreversible inhibitor of human carboxylesterases (hCEs) . Carboxylesterases are a group of enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in the metabolism of various drugs and xenobiotics. The study highlights that this compound significantly increases the potency of inhibiting these enzymes compared to its parent compound, tanshinone IIA .

Inhibition Data for Tanshinones and Their Synthetic Anhydrides

IDCompoundhCE1 (o-NPA)hBChE (o-NPA)hAChE [% Inhibition at 10μM]hBChE [% Inhibition at 10μM]
1bTanshinone I26,250 ± 1,73014,550 ± 1,560>10,000>10,000
2Tanshinone I anhydride2.4 ± 0.490.82 ± 0.16>10,000>10,000
3bTanshinone IIA6,890 ± 4242,450 ± 369>10,000>10,000
4This compound1.9 ± 0.411.4 ± 0.493,312 ± 7157,883 ± 2,237
5bDihydro-tanshinone398 ± 66118 ± 211,950 ±381>10,000
6Dihydro-tanshinone anhydride3.6 ± 0.790.61 ± 0.1410,132 ± 3,3587,823 ± 3,866
7bCrypto-tanshinone544 ± 64141 ± 236,410 ± 1,160>10,000
8Crypto-tanshinone anhydride2.8 ± 0.460.75 ± 0.163,213 ± 7112,844 ± 694

Mechanism of Action and Biological Activities

This compound has demonstrated potential in various applications due to its mechanism of action, which primarily involves interaction with cellular targets that regulate cancer cell proliferation and apoptosis. It inhibits tubulin polymerization, disrupting microtubule dynamics critical for cell division. Research indicates that this compound induces apoptosis in cancer cells through mitochondrial pathways, activating caspases and promoting cell death. Additionally, it exhibits anti-angiogenic properties by inhibiting endothelial cell migration and tube formation.

Tanshinone IIA also has anti-inflammatory and anti-oxidant activities . It has immunomodulatory effects, reduces the production of inflammatory mediators, and restores abnormal signaling pathways by regulating the function and activation of immune cells . It can also regulate signal transduction pathways, such as the TLR/NF-κB and MAPKs/NF-κB pathways, contributing to its anti-inflammatory, anticoagulant, antithrombotic, and neuroprotective roles .

Scientific Research Applications

Tanshinone IIA anhydride has a wide range of scientific research applications. In chemistry, it is used as a potent inhibitor of human carboxylesterase, making it valuable in enzymatic studies . In biology and medicine, it has shown remarkable anticancer properties by inhibiting tumor cell growth, proliferation, metastasis, and angiogenesis. It also induces apoptosis and autophagy in cancer cells . Additionally, this compound is used in the treatment of cardiovascular diseases due to its ability to inhibit oxidative stress and inflammatory damage of vascular endothelial cells .

Mechanism of Action

Comparison with Similar Compounds

Tanshinone IIA anhydride is unique compared to other similar compounds due to its potent inhibitory effects on human carboxylesterase and its broad range of pharmacological activities. Similar compounds include Tanshinone I, Tanshinone IIB, and Cryptotanshinone, which also exhibit significant pharmacological activities but differ in their specific mechanisms of action and therapeutic applications .

Biological Activity

Tanshinone IIA anhydride, a derivative of Tanshinone IIA, is a bioactive compound extracted from Salvia miltiorrhiza (Danshen), a traditional Chinese medicinal herb. This article reviews the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound is synthesized through the oxidation of Tanshinone IIA. Its structural modifications enhance its biological activity compared to its parent compound. Studies have shown that it exhibits potent inhibitory effects on various enzymes and cellular pathways, contributing to its therapeutic potential.

2.1 Antitumor Activity

This compound has demonstrated significant antitumor properties across various cancer cell lines. Research indicates that it induces apoptosis in cancer cells by modulating key signaling pathways.

  • Mechanisms of Action:
    • Induces G2/M phase arrest in ovarian cancer cells (A2780 and ID-8) and promotes apoptosis by regulating Bcl-2 family proteins (upregulating Bax and downregulating Bcl-2) .
    • Inhibits the proliferation of lung cancer cells (H1299, A549) by targeting the AURKA gene through miRNA regulation .
    • Demonstrates anti-angiogenic effects by reducing vascular endothelial growth factor (VEGF) expression .

2.2 Antioxidant Activity

This compound exhibits strong antioxidant properties, which protect cells from oxidative stress.

  • Mechanisms:
    • Activates the Nrf2 signaling pathway, enhancing the expression of antioxidant enzymes and protecting mitochondrial function against oxidative damage .

2.3 Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

  • Mechanisms:
    • Inhibits the production of pro-inflammatory cytokines and regulates signaling pathways such as NF-κB and MAPK .

3. Enzyme Inhibition

This compound has been identified as a potent inhibitor of human carboxylesterases (CEs), which are involved in drug metabolism.

CompoundIC50 (nM)Fold Increase in Potency
This compound1.9 ± 0.413,626
Cryptotanshinone Anhydride2.8 ± 0.46194

This data indicates that this compound is significantly more effective than other related compounds in inhibiting CEs, which could have implications for drug metabolism and therapeutic efficacy .

4.1 Ovarian Cancer Study

In a study evaluating the effects of Tanshinone IIA on ovarian cancer cells, it was found that treatment with varying concentrations led to significant cell death via apoptosis and cell cycle arrest at G2/M phase. The study concluded that Tanshinone IIA could be developed further as an anti-cancer agent due to its ability to inhibit tumor growth in vivo .

4.2 Cardiovascular Protection

Tanshinone IIA has been shown to improve cardiac function in models of myocardial infarction by enhancing angiogenesis and reducing inflammation . This suggests potential applications in cardiovascular therapies.

5. Conclusion

This compound exhibits a wide range of biological activities, particularly in cancer therapy and inflammation reduction. Its mechanisms involve complex interactions with various cellular pathways, making it a promising candidate for further research and clinical applications.

Future studies should focus on optimizing its pharmacokinetic properties to enhance its therapeutic efficacy while minimizing side effects. Given its diverse biological activities, this compound holds significant potential for developing new treatments for cancer and inflammatory diseases.

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

5,15,15-trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),4,11(16),17-pentaene-7,9-dione

InChI

InChI=1S/C19H18O4/c1-10-9-22-16-12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(21)23-17(20)14(10)16/h6-7,9H,4-5,8H2,1-3H3

InChI Key

AZZOSPOHDDQAFO-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C

Origin of Product

United States

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